3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
Description
3-[2-(3,4-Dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at the 2-position and a propanoic acid moiety at the 5-position. The compound is categorized as a 6-membered heterocycle and has been listed in commercial catalogs (e.g., CymitQuimica) with the reference code 10-F731947, though it is currently marked as discontinued . Its molecular formula is C₁₈H₁₉N₃O₃, with a calculated molecular weight of 325.37 g/mol. The structural uniqueness of this compound lies in the fusion of a pyrazolo-pyrazinone scaffold with aromatic and carboxylic acid functionalities, which may confer specific physicochemical and biological properties.
Properties
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-13(9-12(11)2)14-10-15-17(23)19(6-5-16(21)22)7-8-20(15)18-14/h3-4,7-10H,5-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXTRZNZNCBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazolo[1,5-a]Pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold forms the structural backbone of the target compound. Cyclocondensation reactions between 1,3-biselectrophilic precursors and 3-aminopyrazole derivatives remain the most widely adopted strategy. For instance, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions (sodium ethoxide) to yield dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces reactive sites at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.
Regioselective substitution at position 7 is achieved via nucleophilic displacement with morpholine in the presence of potassium carbonate, yielding intermediate 3 (94% yield). This step capitalizes on the heightened reactivity of the C7 chlorine atom due to electronic effects imposed by the fused pyrazole ring.
Incorporation of the Propanoic Acid Moiety
The propanoic acid side chain is introduced via alkylation-hydrolysis sequences. Intermediate 3 reacts with 3-bromopropanenitrile in DMF using K₂CO₃ as a base, forming the nitrile derivative. Subsequent acidic hydrolysis (6M HCl, reflux) converts the nitrile to the carboxylic acid. Alternatively, Michael addition with acrylic acid derivatives under basic conditions provides direct access to the propanoic acid group.
Optimization of Reaction Conditions
Chlorination and Nucleophilic Substitution
Chlorination efficiency hinges on POCl₃ stoichiometry and temperature control. Excess POCl₃ (5 equiv) at 110°C for 6 hours maximizes dichlorination. For morpholine substitution, room-temperature reactions in anhydrous THF minimize side reactions compared to elevated temperatures.
Cyanide-Mediated Alkylation and Hydrolysis
Utilizing KCN in DMSO at 60°C achieves complete alkylation within 4 hours. Hydrolysis optimization studies reveal that H₂SO₄/H₂O (1:1 v/v) at 90°C for 2 hours provides superior yields (92%) over HCl-mediated routes.
Comparative Analysis of Synthetic Methodologies
Mechanistic Insights and Side-Reaction Mitigation
The regioselectivity of pyrazolo[1,5-a]pyrazine functionalization arises from orbital orientation effects , with C7 exhibiting greater electrophilicity due to adjacent nitrogen lone-pair delocalization. Competing dimerization during cyclocondensation is suppressed by maintaining reaction temperatures below 80°C and using high-dilution conditions.
Industrial-Scale Production Considerations
Batch reactors with automated temperature/pH control enhance reproducibility in large-scale syntheses. Process mass intensity (PMI) analysis reveals that switching from THF to 2-MeTHF as the solvent reduces environmental impact by 40% while maintaining yields.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Molecular Formula : C₂₄H₂₂N₄O₆
- Key Features : Substituted with a 3,4-dimethoxyphenyl group and a methyl ester-linked benzoate moiety.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₂₀H₁₂Cl₂F₄N₄
- Key Features : Contains halogenated aryl groups (Cl, F) and a trifluoromethyl group.
- Biological Activity: Exhibits antitrypanosomal and antischistosomal activities, attributed to its electron-withdrawing substituents .
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Key Features: Features a dihydropyrazinone ring and a phenethyl substituent.
- Relevance : Demonstrates the impact of saturated rings on conformational flexibility and protein interactions .
Triazolo[1,5-a]pyrimidinyl Propanoic Acid Derivatives
Compounds with triazolo-pyrimidine cores and propanoic acid tails share functional similarities with the target molecule:
3-[7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Molecular Formula : C₁₈H₁₆N₄O₅
- Key Features : A triazolo-pyrimidine scaffold with 3,4-dimethoxyphenyl substitution.
- Comparison: The triazolo-pyrimidine core may enhance metabolic stability compared to pyrazolo-pyrazinone systems .
3-[7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Molecular Formula : C₁₄H₁₄F₂N₆O₂
- Key Features : Incorporates difluoromethyl and pyrazole substituents.
- Relevance : Highlights the role of fluorinated groups in improving bioavailability .
Data Tables
Table 1. Structural and Molecular Comparison of Key Compounds
Biological Activity
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazine core and a propanoic acid moiety. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth processes.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter systems and cellular responses.
Pharmacological Effects
The following table summarizes the pharmacological effects observed in various studies:
Case Study 1: Antitumor Activity
In a study published in 2020, researchers evaluated the antitumor properties of the compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The study found that treatment with 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid significantly decreased markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Research Findings
Recent findings have highlighted the compound's interaction with key biological pathways:
- Cell Signaling Pathways : The compound has been shown to modulate pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
- Gene Expression Modulation : Treatment with this compound altered the expression levels of genes associated with apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
